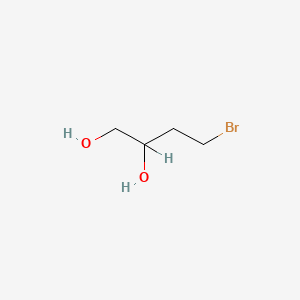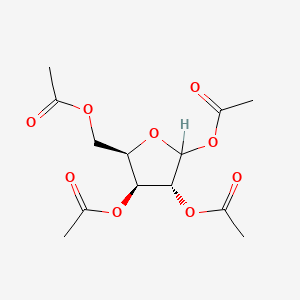
b-L-Arabinopyranose
Übersicht
Beschreibung
Beta-L-Arabinose ist ein natürlich vorkommender Monosaccharid, genauer gesagt eine Aldopentose, was bedeutet, dass es fünf Kohlenstoffatome und eine Aldehydgruppe enthält. Es ist häufig in den Zellwänden von Pflanzen zu finden, insbesondere in Hemizellulose und Pektin.
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Beta-L-Arabinose kann durch Hydrolyse von Arabinan synthetisiert werden, einem Polysaccharid, das in Pflanzenzellwänden vorkommt. Der Hydrolyseprozess beinhaltet typischerweise die Verwendung von Säure- oder Enzymkatalysatoren, um Arabinan in seine Monosaccharidkomponenten zu zerlegen, darunter Beta-L-Arabinose.
Industrielle Produktionsmethoden: Die industrielle Produktion von Beta-L-Arabinose beinhaltet häufig die Extraktion aus pflanzlichen Materialien, die reich an Arabinan sind, wie z. B. Zuckerrübenpulpe oder Maisfasern. Der Extraktionsprozess umfasst Schritte wie Vorbehandlung, Hydrolyse und Reinigung, um Beta-L-Arabinose-Kristalle mit hoher Reinheit zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Beta-L-Arabinose unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Beta-L-Arabinose kann oxidiert werden, um Arabinonsäure zu bilden.
Reduktion: Es kann reduziert werden, um Arabinitol zu bilden.
Substitution: Beta-L-Arabinose kann an Substitutionsreaktionen teilnehmen, um Glykoside zu bilden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Salpetersäure und Bromwasser.
Reduktion: Natriumborhydrid oder Wasserstoff in Gegenwart eines Katalysators können zur Reduktion verwendet werden.
Substitution: Saure oder basische Katalysatoren werden häufig verwendet, um Substitutionsreaktionen zu erleichtern.
Hauptprodukte:
Oxidation: Arabinonsäure.
Reduktion: Arabinitol.
Substitution: Verschiedene Glykoside, abhängig vom verwendeten Substituenten.
Wissenschaftliche Forschungsanwendungen
Beta-L-Arabinose hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Ausgangsmaterial für die Synthese verschiedener Chemikalien und als Standard in der chromatografischen Analyse verwendet.
Biologie: Beta-L-Arabinose ist an der Erforschung der Struktur und des Stoffwechsels von Pflanzenzellwänden beteiligt.
Industrie: Beta-L-Arabinose wird bei der Herstellung von seltenen Zuckern und als Süßstoff in Lebensmitteln verwendet.
5. Wirkmechanismus
Beta-L-Arabinose übt seine Wirkungen durch verschiedene Mechanismen aus:
Stoffwechselwege: Es wird durch spezifische Enzyme wie L-Arabinose-Isomerase metabolisiert, die es in L-Ribulose umwandelt.
Molekulare Zielstrukturen: Beta-L-Arabinose bindet an bestimmte Proteine, die an seinem Transport und Stoffwechsel beteiligt sind, wie z. B. das L-Arabinose-bindende Periplasmaprotein in Escherichia coli.
Regulation der Genexpression: Bei Bakterien kann Beta-L-Arabinose die Expression von Genen induzieren, die an seinem eigenen Stoffwechsel beteiligt sind, durch das L-Arabinose-Operon.
Ähnliche Verbindungen:
D-Arabinose: Ein weiteres Aldopentose, aber mit einer anderen Stereochemie.
Xylose: Ein ähnlicher Pentosezucker, der in Pflanzenzellwänden vorkommt.
Ribose: Ein Pentosezucker, der ein Bestandteil der RNA ist.
Einzigartigkeit von Beta-L-Arabinose: Beta-L-Arabinose ist einzigartig aufgrund seines spezifischen Vorkommens in Pflanzenzellwänden und seiner Rolle bei der Synthese verschiedener pflanzlicher Polysaccharide. Im Gegensatz zu D-Arabinose ist Beta-L-Arabinose in der Natur häufiger anzutreffen und hat unterschiedliche biologische Funktionen .
Wirkmechanismus
Beta-L-Arabinose exerts its effects through various mechanisms:
Metabolic Pathways: It is metabolized by specific enzymes, such as L-arabinose isomerase, which converts it into L-ribulose.
Molecular Targets: Beta-L-Arabinose binds to specific proteins involved in its transport and metabolism, such as the L-arabinose-binding periplasmic protein in Escherichia coli.
Regulation of Gene Expression: In bacteria, Beta-L-Arabinose can induce the expression of genes involved in its own metabolism through the L-arabinose operon.
Vergleich Mit ähnlichen Verbindungen
D-Arabinose: Another aldopentose, but with a different stereochemistry.
Xylose: A similar pentose sugar found in plant cell walls.
Ribose: A pentose sugar that is a component of RNA.
Uniqueness of Beta-L-Arabinose: Beta-L-Arabinose is unique due to its specific occurrence in plant cell walls and its role in the synthesis of various plant polysaccharides. Unlike D-Arabinose, Beta-L-Arabinose is more commonly found in nature and has distinct biological functions .
Eigenschaften
IUPAC Name |
(2S,3R,4S,5S)-oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4+,5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBFZHDQGSBBOR-KLVWXMOXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@H](O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201315644 | |
| Record name | β-L-Arabinopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201315644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless powder; [Alfa Aesar MSDS], Solid | |
| Record name | L-Arabinopyranose | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21078 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | L-Arabinose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000646 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
500.0 mg/mL | |
| Record name | L-Arabinose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000646 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
7296-56-2, 87-72-9 | |
| Record name | β-L-Arabinopyranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7296-56-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-L-Arabinose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007296562 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Arabinopyranose | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | β-L-Arabinopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201315644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-arabinopyranose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.607 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .BETA.-L-ARABINOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/194RG7YBRS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | L-Arabinose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000646 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
158 - 160 °C | |
| Record name | L-Arabinose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000646 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,7,9,13-tetrazahexacyclo[13.7.1.02,13.04,12.06,10.019,23]tricosa-1(22),2,4(12),5,10,15,17,19(23),20-nonaene-8,14-dione](/img/structure/B1593565.png)



![5-Ethyl-2,8-diisopropyl-1-aza-3,7-dioxabicyclo[3.3.0]octane](/img/structure/B1593570.png)




![8-Nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1593579.png)



